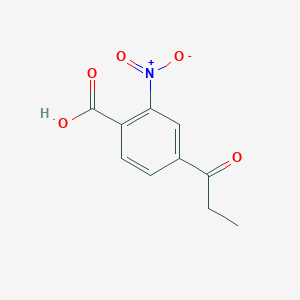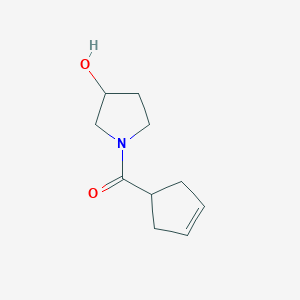
2-Nitro-4-propanoylbenzoic acid
Overview
Description
2-Nitro-4-propanoylbenzoic acid is an organic compound characterized by the presence of a nitro group (-NO2) and a propanoyl group (-COCH2CH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-4-propanoylbenzoic acid typically involves the nitration of 4-propanoylbenzoic acid. This can be achieved by treating 4-propanoylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 2-position of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group (-NH2) under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can also be reduced to form 2-amino-4-propanoylbenzoic acid using reducing agents such as iron powder and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 2-Amino-4-propanoylbenzoic acid.
Reduction: 2-Amino-4-propanoylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-propanoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-4-propanoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the propanoyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, influencing their function.
Comparison with Similar Compounds
2-Nitrobenzoic Acid: Lacks the propanoyl group, making it less hydrophobic and potentially less effective in binding to certain protein targets.
4-Nitrobenzoic Acid: Has the nitro group at a different position, which can alter its reactivity and interaction with biological molecules.
2-Amino-4-propanoylbenzoic Acid: The amino group can participate in different types of chemical reactions compared to the nitro group, offering distinct reactivity and applications.
Uniqueness: 2-Nitro-4-propanoylbenzoic acid is unique due to the combination of the nitro and propanoyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-4-propanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYSWQAXSJFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)


![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)
![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)



![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
